

Technical Support Center: Long-Term ODT Live-Cell Imaging

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Compound of Interest			
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Welcome to the technical support center for Optical Diffraction Tomography (ODT) live-cell imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common challenges encountered during long-term experiments.

Environmental Control & System Stability

Maintaining a stable environment is critical for the health of your cells and the quality of your data. Fluctuations in temperature, CO2, and humidity can introduce artifacts and compromise cell viability.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My focus drifts during my multi-day experiment. What's causing this and how can I fix it?

A1: Focus drift in long-term imaging is commonly caused by thermal expansion and contraction of microscope components, including the stage, objectives, and the sample holder itself.[2]

Troubleshooting Steps:

 Thermal Equilibration: Allow the entire microscope system, including the incubation chamber, to equilibrate at the desired temperature (e.g., 37°C) for at least an hour before starting your experiment. This minimizes thermal fluctuations.[1]

Troubleshooting & Optimization





- Use an Autofocus System: Employ a hardware-based autofocus system. These systems use a separate, low-power light source (often far-red) to detect the position of the coverslip and actively correct for any z-axis drift.[1][2]
- Stable Room Temperature: Ensure the ambient room temperature is stable. Avoid placing the microscope near air conditioning vents or in direct sunlight, as this can cause rapid temperature changes.[4]
- Secure Sample: Make sure your sample dish or slide is securely clamped to the stage to prevent mechanical slippage.

Q2: My cells look unhealthy (e.g., rounded, detached, not dividing) by the end of my experiment. What environmental factors should I check?

A2: Cell stress or death during long-term imaging is often due to suboptimal environmental conditions within the on-stage incubator. Key parameters to control are temperature, humidity, and CO2/pH.[1][3]

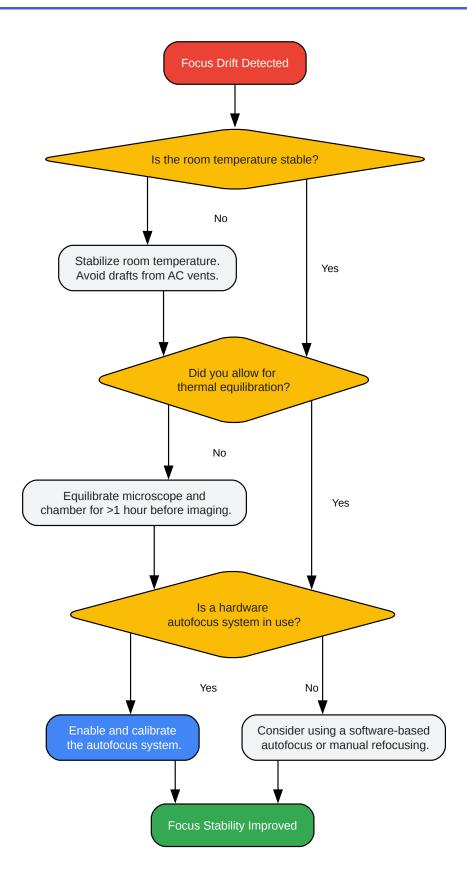
Environmental Parameter Checklist & Troubleshooting:



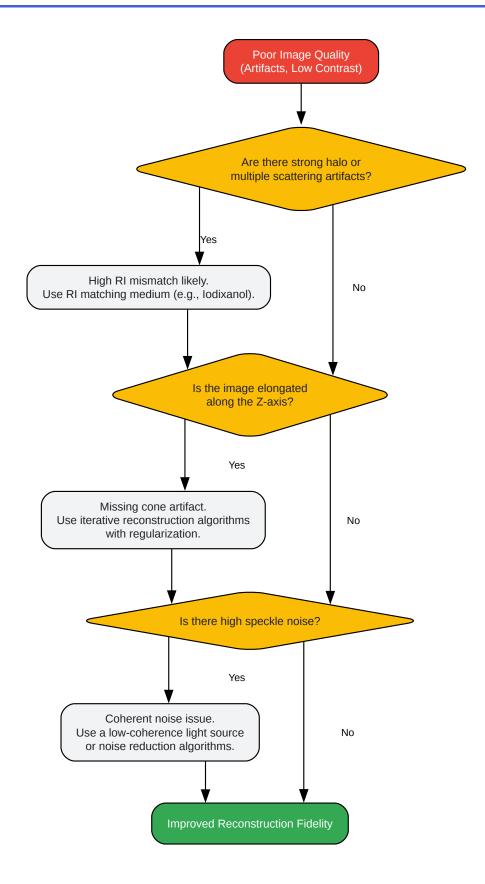
Parameter	Target Range (Mammalian Cells)	Common Problems	Troubleshooting Solutions
Temperature	37°C	Inconsistent heating, thermal drift	Use a calibrated stage-top incubator or a full microscope enclosure. Allow the system to fully equilibrate before introducing cells.[3][5]
pH / CO2	pH ~7.4 (maintained by 5% CO2)	Media acidification or alkalization	Use a CO2- independent media formulation (e.g., with HEPES buffer) if you cannot supply 5% CO2.[1][2] Ensure a continuous and stable supply of humidified 5% CO2 gas.
Humidity / Evaporation	High humidity to prevent evaporation	Media evaporation leading to changes in osmolarity and nutrient concentration.	Use a humidification system within the incubator.[2][3] A layer of sterile mineral oil can be added on top of the media in open dishes to reduce evaporation.[3]

Workflow for Mitigating Focus Drift









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